molecular formula C19H20F2N2O3S B2696058 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide CAS No. 941906-42-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2696058
CAS RN: 941906-42-9
M. Wt: 394.44
InChI Key: NRKZOADRYXZINQ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQS is a heterocyclic compound that belongs to the quinoline family and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Characterization

Antimicrobial and Antitumor Potential : Novel compounds, including N-substituted tetrahydroquinoline derivatives, have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have demonstrated the synthesis of novel sulfonamide derivatives starting from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide, showing significant in vitro antitumor activity against various cancer cell lines. Such compounds outperformed standard drugs like Doxorubicin in efficacy, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).

Structural Properties and Sensing Applications : The synthesis and structural characterization of N-heteroaromatic compounds have been extensively studied, showcasing their potential in creating sensitive and selective fluorescence turn-on probes for in vitro and in vivo sensing applications. For instance, a novel probe based on benzothiazine derivatives has been developed for detecting hydrogen sulfide, demonstrating excellent detection performance and biocompatibility for in vitro and in vivo applications (Sun et al., 2021).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-2-3-10-23-17-8-6-15(11-13(17)4-9-19(23)24)22-27(25,26)18-12-14(20)5-7-16(18)21/h5-8,11-12,22H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKZOADRYXZINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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